(5-bromo-2-methoxyphenyl)(cyclopropylmethyl)imino-lambda6-sulfanone
Description
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)-(cyclopropylmethyl)-imino-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-15-10-5-4-9(12)6-11(10)16(13,14)7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUBDAFLFPTOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=N)(=O)CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-bromo-2-methoxyphenyl)(cyclopropylmethyl)imino-lambda6-sulfanone is a synthetic organic compound notable for its unique structural features and potential biological activities. The compound contains a bromo-substituted phenyl ring, a cyclopropylmethyl group, and an imino-lambda6-sulfanone moiety, which contribute to its chemical reactivity and biological profile.
Antimicrobial Properties
Research indicates that compounds with sulfanone functionalities often exhibit antimicrobial properties. For instance, sulfonamide derivatives are well-documented for their antibacterial activity. The presence of the cyclopropylmethyl group may enhance the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.
Anticancer Activity
Studies on related compounds suggest that derivatives incorporating similar structural elements can exhibit significant anticancer activity. For example, bis(spiropyrazolone)cyclopropanes have shown cytotoxic effects against various human cancer cell lines, including RKO and MCF-7 cells, with IC50 values indicating potent inhibition of cell growth . The potential for this compound to exhibit similar effects warrants further investigation.
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of key enzymes : Compounds with sulfonamide structures often inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Interaction with cellular targets : The imino group may facilitate interactions with nucleophilic sites in proteins or nucleic acids, leading to altered cellular functions.
Case Studies and Experimental Findings
- Cytotoxicity Assays : In vitro studies could assess the cytotoxic effects of this compound on various cancer cell lines using assays like MTS or MTT to determine cell viability after treatment.
- Antimicrobial Testing : The compound could be tested against a panel of bacterial strains to evaluate its antimicrobial efficacy. This includes determining minimum inhibitory concentrations (MICs) and conducting time-kill studies.
- Structure-Activity Relationship (SAR) : Investigating how modifications in the structure affect biological activity can provide insights into optimizing the compound's efficacy.
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Research Findings and Implications
- Steric and Electronic Profiles : The target compound’s cyclopropylmethyl group likely enhances lipophilicity (logP) compared to dimethyl analogs, as predicted by molecular modeling .
- Crystallographic Data : Tools like SHELXL () are critical for resolving the stereoelectronic effects of λ⁶-sulfur centers in such compounds .
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?
- Strategy :
- Fragment Replacement : Swap cyclopropyl with spirocyclic groups to modulate steric effects.
- Halogen Substitution : Replace bromine with fluorine to reduce toxicity while retaining reactivity .
Environmental and Safety Considerations
Q. What ecotoxicological risks are associated with this compound, and how are they assessed?
- Testing Framework :
- Acute Toxicity : Daphnia magna or zebrafish embryo assays (LC₅₀/EC₅₀).
- Bioaccumulation : Measure logKow and BCF (bioconcentration factor) in model organisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
